N-cyclopentyl-2-hydroxyacetamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

N-cyclopentyl-2-hydroxyacetamide (CAS 1011598-39-2) is a small-molecule organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. It is characterized by a secondary amide linkage connecting a cyclopentyl ring to a 2-hydroxyacetyl group.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1011598-39-2
Cat. No. B3373706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-hydroxyacetamide
CAS1011598-39-2
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CO
InChIInChI=1S/C7H13NO2/c9-5-7(10)8-6-3-1-2-4-6/h6,9H,1-5H2,(H,8,10)
InChIKeyFVIIQGLGEXAKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-hydroxyacetamide (CAS 1011598-39-2): A Polar Cycloalkyl Building Block for Procurement Consideration


N-cyclopentyl-2-hydroxyacetamide (CAS 1011598-39-2) is a small-molecule organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol [1]. It is characterized by a secondary amide linkage connecting a cyclopentyl ring to a 2-hydroxyacetyl group. This structure places it within the broader class of N-substituted acetamides. Its primary role in research and industrial settings is as a synthetic building block or intermediate, rather than as a final active pharmaceutical ingredient (API). The presence of the primary alcohol and secondary amide functional groups dictates its fundamental chemical reactivity and physicochemical properties, which are the main differentiators for procurement decisions compared to structurally similar analogs.

Why N-Cyclopentyl-2-hydroxyacetamide Cannot Be Interchanged with Simple N-Cyclopentylacetamide in Synthesis or Assays


The inability to simply substitute N-cyclopentyl-2-hydroxyacetamide with a generic N-alkyl acetamide like N-cyclopentylacetamide (CAS 25291-41-2) stems from the profound impact of the 2-hydroxy group on key molecular properties. This single structural difference creates a significant divergence in polarity, hydrogen bonding capacity, and consequently, solubility and chromatographic behavior [1]. Procurement of the incorrect analog will predictably lead to altered reaction kinetics, different separation conditions during purification, and inconsistent results in any downstream application where the molecule's physicochemical profile is critical. The quantitative differences in these properties, as detailed in the evidence guide below, provide a clear, data-driven rationale for selecting the specific hydroxyacetamide derivative over its more lipophilic, non-hydroxylated counterpart.

Quantitative Evidence Guide for N-Cyclopentyl-2-hydroxyacetamide (CAS 1011598-39-2) Versus Key Analogs


Enhanced Polarity and Aqueous Solubility: LogP Comparison with N-Cyclopentylacetamide

The presence of the 2-hydroxy group in N-cyclopentyl-2-hydroxyacetamide results in a significantly lower partition coefficient (LogP) compared to the non-hydroxylated analog N-cyclopentylacetamide. This quantitative difference translates directly to altered solubility and permeability profiles, which are critical parameters in both chemical synthesis (e.g., solvent selection, extraction efficiency) and biological assays. The target compound's computed LogP is -0.27, while the comparator's XLogP3-AA is 0.8 [1][2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Increased Hydrogen Bonding Capacity: H-Bond Donor/Acceptor Count vs. N-Cyclopentylacetamide

The 2-hydroxy substituent directly increases the molecule's capacity for specific, directional intermolecular interactions. N-cyclopentyl-2-hydroxyacetamide possesses two hydrogen bond donor sites (amide N-H, alcohol O-H) and two acceptor sites (amide C=O, alcohol O). In contrast, N-cyclopentylacetamide has only one donor (amide N-H) and one acceptor (amide C=O) [1][2]. This structural disparity has a direct and measurable effect on properties like boiling point, melting point, and chromatographic retention time.

Supramolecular Chemistry Crystal Engineering Computational Chemistry

Potential Application as a Key Intermediate: Mention in a Patent for Replicase Polyprotein 1ab Inhibitors

A specific patent application (WO2024107778) discloses compounds containing the N-cyclopentyl-2-hydroxyacetamide moiety that exhibit inhibitory activity against the Replicase polyprotein 1ab [1]. While this evidence does not provide a direct quantitative comparison of the target compound's activity against a specific analog, it serves as strong class-level inference that this particular N-cyclopentyl-2-hydroxyacetamide core structure is privileged for this biological target, unlike a simple N-cyclopentylacetamide which lacks the hydroxy group required for the pharmacophore.

Medicinal Chemistry Antiviral Research Patent Analysis

Procurement-Driven Application Scenarios for N-Cyclopentyl-2-hydroxyacetamide (CAS 1011598-39-2)


Synthesis of Patent-Disclosed Antiviral Lead Compounds

As indicated by its inclusion as a core structural motif in patent WO2024107778, N-cyclopentyl-2-hydroxyacetamide is a strategic procurement for medicinal chemistry teams engaged in developing inhibitors of the Replicase polyprotein 1ab [1]. Its specific hydroxyacetamide functionality is essential for the claimed pharmacophore, and substitution with a simpler N-alkyl acetamide would not be viable. Procuring this specific building block enables the efficient synthesis of the disclosed inhibitor series for structure-activity relationship (SAR) studies.

Aqueous-Phase Chemical Transformations and Bioconjugation

The significantly lower LogP (-0.27) of N-cyclopentyl-2-hydroxyacetamide compared to its non-hydroxylated analog (LogP 0.8) makes it the preferred choice for reactions conducted in aqueous or highly polar solvent systems [2]. The enhanced water solubility ensures better miscibility and more consistent reaction kinetics. Furthermore, the primary alcohol provides a functional handle for further derivatization, such as esterification, etherification, or activation for bioconjugation, which is absent in N-cyclopentylacetamide.

Chromatography Method Development and Analytical Standards

The distinct physicochemical profile of N-cyclopentyl-2-hydroxyacetamide, driven by its dual hydrogen bond donors and acceptors, provides a clear advantage in analytical chemistry. Its chromatographic behavior (e.g., retention time on reverse-phase HPLC) will be markedly different from its non-hydroxylated counterpart [3]. This property is valuable for developing and validating analytical methods where separation of closely related process impurities or synthetic intermediates is required. Procuring this compound as a reference standard ensures accurate method calibration and quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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